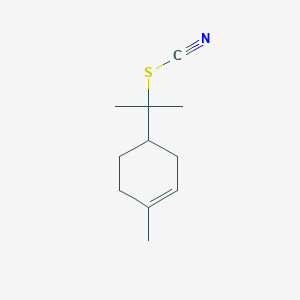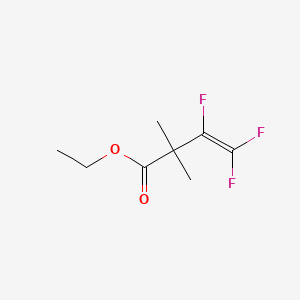
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline is a complex organic compound characterized by its unique structure, which includes tetraethyl and phenyl groups attached to a dihydro-benzoxadisiline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline typically involves multi-step organic reactions. One common method includes the reaction of tetraethyl orthosilicate with phenylmagnesium bromide, followed by cyclization with appropriate reagents under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include the same basic steps as the laboratory synthesis but scaled up to accommodate larger quantities. Quality control measures are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in halogenated or alkylated products.
Applications De Recherche Scientifique
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,4-Tetraethyl-3-phenyl-3,4-dihydro-1H-2,1,4-benzoxadisiline: shares similarities with other benzoxadisiline derivatives, such as 1,1,4,4-Tetraethyl-3,4-dihydro-1H-2,1,4-benzoxadisiline and 1,1,4,4-Tetraethyl-3-phenyl-1H-2,1,4-benzoxadisiline.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other similar compounds.
Propriétés
| 135888-13-0 | |
Formule moléculaire |
C21H30OSi2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
1,1,4,4-tetraethyl-3-phenyl-3H-2,1,4-benzoxadisiline |
InChI |
InChI=1S/C21H30OSi2/c1-5-23(6-2)19-16-12-13-17-20(19)24(7-3,8-4)22-21(23)18-14-10-9-11-15-18/h9-17,21H,5-8H2,1-4H3 |
Clé InChI |
ROKOCDGPMJCYHQ-UHFFFAOYSA-N |
SMILES canonique |
CC[Si]1(C(O[Si](C2=CC=CC=C21)(CC)CC)C3=CC=CC=C3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
